molecular formula C10H18O B14507353 2,4,4-Trimethylcyclohexane-1-carbaldehyde CAS No. 64825-17-8

2,4,4-Trimethylcyclohexane-1-carbaldehyde

Cat. No.: B14507353
CAS No.: 64825-17-8
M. Wt: 154.25 g/mol
InChI Key: AIFCBCSDMHFZBD-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to controlled oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: 2,4,4-Trimethylcyclohexane-1-carboxylic acid

    Reduction: 2,4,4-Trimethylcyclohexane-1-methanol

Scientific Research Applications

2,4,4-Trimethylcyclohexane-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde
  • 1,2,4-Trimethylcyclohexane

Comparison: 2,4,4-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde has a conjugated diene system, which significantly alters its reactivity and applications.

Properties

CAS No.

64825-17-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,4,4-trimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h7-9H,4-6H2,1-3H3

InChI Key

AIFCBCSDMHFZBD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1C=O)(C)C

Origin of Product

United States

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